3-(2-Fluorophenyl)-6-phenylisoxazolo[5,4-b]pyridine-4-carboxylic acid is a complex organic compound belonging to the isoxazole class of derivatives. Isoxazole compounds are recognized for their diverse biological activities and are frequently utilized in medicinal chemistry for drug development. This particular compound features a fluorophenyl group, which enhances its lipophilicity and potential biological activity compared to similar compounds.
The compound is synthesized through various methods, which include the formation of the isoxazole ring and subsequent functionalization. It has been cataloged under various identifiers, including its CAS number 1018143-92-4, and is available from multiple chemical suppliers.
This compound can be classified as an isoxazole derivative, which is a type of heterocyclic compound containing an isoxazole ring. It is also categorized under pyridine carboxylic acids due to the presence of the carboxylic acid functional group.
The synthesis of 3-(2-Fluorophenyl)-6-phenylisoxazolo[5,4-b]pyridine-4-carboxylic acid typically involves several key steps:
These methods require careful control of reaction conditions to achieve high yields and purity of the final product.
The molecular formula for 3-(2-Fluorophenyl)-6-phenylisoxazolo[5,4-b]pyridine-4-carboxylic acid is with a molecular weight of approximately 391.4 g/mol.
The compound can undergo various chemical reactions:
These reactions expand its utility in synthetic organic chemistry and medicinal applications.
The mechanism of action for 3-(2-Fluorophenyl)-6-phenylisoxazolo[5,4-b]pyridine-4-carboxylic acid involves its interaction with specific molecular targets within biological systems. These targets may include enzymes or receptors associated with various disease processes. By binding to these targets, the compound may modulate their activity, potentially leading to therapeutic effects.
The physical properties include:
Key chemical properties include:
These properties are crucial for determining the compound's behavior in biological systems and its suitability for various applications.
3-(2-Fluorophenyl)-6-phenylisoxazolo[5,4-b]pyridine-4-carboxylic acid has significant potential in scientific research and medicinal chemistry. Its unique structure makes it a candidate for developing new pharmaceuticals targeting specific diseases due to its ability to interact with biological molecules effectively. Additionally, it could serve as a lead compound in drug discovery programs aimed at synthesizing more potent derivatives with enhanced efficacy and reduced side effects.
Isoxazolo[5,4-b]pyridines constitute a distinct class of nitrogen-oxygen-containing bicyclic heterocycles where an isoxazole ring is annulated with pyridine at the 5,4-b position. This fusion creates an electron-deficient, planar structure that facilitates π-π stacking interactions with biological targets while conferring metabolic resistance compared to monocyclic systems. The scaffold’s versatility is demonstrated by derivatives like 3,6-dicyclopropylisoxazolo[5,4-b]pyridine-4-carboxylic acid (CAS 937600-24-3), which exhibits a molecular weight of 244.25 g/mol and serves as a key intermediate in synthesizing kinase inhibitors and antimicrobial agents [3].
Bioisosteric Properties: This scaffold acts as a bioisostere for purine nucleotides, enabling competitive inhibition of ATP-binding sites in kinases. The nitrogen-rich environment mimics natural nucleobases, while the isoxazole ring enhances metabolic stability over imidazole-containing analogues. Computational studies reveal high aromatic character and dipole moments (~3.5 Debye) that favor interactions with hydrophobic enzyme pockets.
Synthetic Versatility: Position C4 allows straightforward carboxyl functionalization, enabling conversion to amides, esters, or metal-chelating motifs. The 6-position tolerates aryl or cyclopropyl groups (Table 1), modulating steric bulk and electron density. Electrophilic substitution occurs preferentially at C4 and C7, facilitating targeted derivatization [3].
Table 1: Structural Diversity in Isoxazolo[5,4-b]pyridine Bioactives
| Compound | R₁ (Position 3) | R₂ (Position 6) | Therapeutic Target |
|---|---|---|---|
| 6-(2-Fluorophenyl)-3-methyl- | Methyl | 2-Fluorophenyl | MAO-B Inhibitor (IC₅₀ ~267 nM) |
| 3,6-Dicyclopropyl- | Cyclopropyl | Cyclopropyl | Kinase Inhibitor |
| 3-Phenyl-6-(p-tolyl)- | Phenyl | 4-Methylphenyl | Antiviral Agent |
The ortho-fluorophenyl moiety at position 3 of the isoxazolopyridine core critically modulates target affinity and pharmacokinetics. Fluorine’s strong electronegativity (Pauling scale: 3.98) induces a dipole moment while minimizing steric perturbation, allowing subtle electronic tuning of the scaffold. Comparative studies show that 2-fluorophenyl substitution enhances blood-brain barrier penetration by reducing P-glycoprotein efflux compared to non-fluorinated analogs, making it advantageous for CNS-targeted therapeutics [1] [6].
Electronic Effects: The fluorine atom withdraws electrons inductively (-I effect) but donates π-electrons through resonance (+R effect), creating a balanced electronic profile. This dual behavior stabilizes adjacent carbocations in metabolic pathways, reducing oxidative degradation. In MAO-B inhibitors, 2-fluorophenyl-containing derivatives exhibit 3-fold higher IC₅₀ values than 4-fluorophenyl analogs due to optimal orientation within the FAD-binding pocket [2].
Spatiotemporal Advantages: 19F NMR studies of fluorophenyl pyridine carboxylic acids reveal that ortho-fluorine impedes cytochrome P450-mediated hydroxylation at the 4′ position, extending plasma half-lives. Fungal biotransformation models (Cunninghamella elegans) confirm blocked hydroxylation when fluorine occupies the para position relative to the biaryl bond, highlighting its role in metabolic stability [8].
Bicyclic heteroaromatic carboxylic acids have evolved from simple plant-derived alkaloids to rationally designed pharmacophores. Early examples include quinoline-4-carboxylic acids (e.g., quinine derivatives) used as antimalarials, which demonstrated the utility of fused nitrogenous systems with ionizable groups. The discovery of thieno[2,3-b]pyridine carboxylic acids in the 1980s marked a shift toward synthetic scaffolds with improved target specificity. Isoxazolopyridines emerged as superior alternatives due to their synthetic accessibility and reduced off-target effects [3] [8].
Modern routes to isoxazolopyridine-4-carboxylic acids leverage regioselective cyclization strategies:
Carboxylic acid positioning has been refined through structure-activity relationship (SAR) studies:
Table 2: Metabolic Pathways of Fluorinated Isoxazolopyridine Carboxylic Acids
| Substituent Pattern | Primary Metabolic Site | Half-life (Rat Hepatocytes) | Blocked Pathway by Fluorine |
|---|---|---|---|
| 3-(Phenyl)- | Phenyl C4' | 12 ± 3 min | N/A |
| 3-(2-Fluorophenyl)- | Isoxazole C5 | 47 ± 8 min | Phenyl hydroxylation |
| 3-(4-Fluorophenyl)- | Phenyl C3' | 38 ± 6 min | Partial C4' hydroxylation |
CAS No.: 1192-42-3
CAS No.: 11104-40-8
CAS No.:
CAS No.: 37734-05-7